molecular formula C8H10N2O3 B2909671 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione CAS No. 22293-62-5

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione

Cat. No. B2909671
CAS RN: 22293-62-5
M. Wt: 182.179
InChI Key: DWVVYQMBPJNTOH-UHFFFAOYSA-N
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Description

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione is a pyrimidine derivative . Pyrimidine derivatives are heterocyclic compounds that exhibit a broad variety of biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives like this compound can be achieved through various methods. One such method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 . Another method involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N ′, N ′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational techniques such as density functional theory, ADMET evaluation, and molecular docking . The molecule is relatively stable and has a high electrophilic nature .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 leads to the formation of 2,4-Diamino-5-acetyl (ethoxycarbonyl)-6-methyl (phenyl)pyrimidines .

Advantages and Limitations for Lab Experiments

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione has various advantages and limitations for lab experiments. One of the main advantages is that it is readily available and relatively inexpensive. Additionally, the compound is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it has relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are various future directions for the research of 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione. One of the areas that require further investigation is the mechanism of action of the compound. Additionally, there is a need to explore the potential of the compound in the treatment of various diseases, including viral infections, cancer, and inflammation. Furthermore, the development of new synthetic methods for the compound can lead to the discovery of novel derivatives with enhanced properties. Finally, there is a need to investigate the potential of the compound in various industrial applications, including the production of polymers and other materials.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its diverse applications. The compound is widely used as a building block for the synthesis of various drugs, and it has been shown to possess various biochemical and physiological effects. While there is still much to be discovered about the compound, the future looks promising, with various potential applications in the treatment of diseases and industrial processes.

Synthesis Methods

The synthesis of 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be achieved through various methods. One of the commonly used methods involves the reaction of 2,4-dioxo-5-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

5-Acetyl-1,6-dimethylpyrimidine-2,4-dione has been extensively studied for its diverse applications in scientific research. It is widely used as a building block for the synthesis of various drugs due to its unique chemical properties. Some of the drugs that are synthesized using this compound include antiviral agents, antitumor agents, and anti-inflammatory agents.

properties

IUPAC Name

5-acetyl-1,6-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(5(2)11)7(12)9-8(13)10(4)3/h1-3H3,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVYQMBPJNTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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